1-Benzofuran-2-sulfonyl chloride
Overview
Description
1-Benzofuran-2-sulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various sulfonylated benzofuran derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
Several methods have been developed for the synthesis of sulfonylated benzofurans. One approach involves Ag-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates, which provides a convenient protocol for constructing the heterocycle with high chemo- and regioselectivity under mild conditions . Another metal-free method utilizes I2O5-mediated oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides to achieve the synthesis of sulfonylated benzofurans . Additionally, a visible-light-induced oxidative cyclization reaction of 1,6-enynes and arylsulfinic acids has been developed, which allows for the sequential formation of C–S, C-C, and C=O bonds in one pot under metal-free conditions .
Molecular Structure Analysis
The molecular structure of 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone, a closely related compound, has been characterized, revealing an elongated conformation with a dihedral angle between the benzofuran and benzene rings. The sulfonyl oxygen atoms are positioned to one side of the S-bound benzene ring, and the carbonyl and furan oxygen atoms are syn to each other .
Chemical Reactions Analysis
Sulfonylated benzofurans can participate in various chemical reactions. For instance, a radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions has been reported, which allows for the synthesis of methylsulfonylated and carbonylated benzofurans . Additionally, a CuI-mediated synthesis of sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones has been described, showcasing the formation of C-O and C-C bonds . Visible-light-induced radical cascade cyclization has also been employed for the synthesis of sulfonated benzoxepines from 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzofuran-2-sulfonyl chloride derivatives are influenced by their molecular structure. The crystal packing of 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone is characterized by supramolecular arrays sustained by C–H⋯O contacts . The reactivity of these compounds in various chemical reactions suggests that they have significant electrophilic character, which is typical for sulfonyl chlorides. The presence of the sulfonyl group also increases the acidity of adjacent hydrogen atoms, which can be exploited in various chemical transformations .
Scientific Research Applications
Synthesis and Functionalization
Ag-Catalyzed Oxidative Cyclization : A novel protocol using Ag-catalyzed oxidative cyclization enables the synthesis of sulfonylated benzofurans. This method utilizes sodium sulfinates for heterocycle construction, achieving high chemo- and regioselectivities under mild conditions (Wu et al., 2017).
Metal-Free Visible-Light-Induced Oxidative Cyclization : A metal-free method using visible-light-induced oxidative cyclization for synthesizing sulfonylated benzofurans has been developed. This process involves the formation of C–S, C-C, and C=O bonds in a single operation (Wang et al., 2020).
Thiolation Reactions : An efficient, transition-metal-free method for synthesizing pyrazolone and benzofuran thioethers using aryl sulfonyl chlorides as sulfenylation reagents has been developed. Potassium iodide enhances the transformation by generating reactive sulfenyl iodide (Zhao et al., 2016).
I2O5-Mediated Oxidative Synthesis : A simple I2O5-mediated method under metal-free conditions for constructing sulfonylated benzofurans has been developed. This approach efficiently achieves oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides (Wang et al., 2019).
Synthesis of Novel Compounds
Synthesis of Novel Antioxidants and Antimicrobials : Novel benzofuran-gathered C-2,4,6-substituted pyrimidine derivatives have been synthesized. These compounds, conjugated by sulfonyl chlorides, show significant antioxidant and antimicrobial activities (Rangaswamy et al., 2015).
CuI-Mediated Synthesis : A one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones has been described, generating one carbon-oxygen (C-O) and one carbon-carbon (C-C) bond in a highly efficient manner (Chang et al., 2018).
Application in Antimicrobial Activity
- Antimicrobial Activity of Furochromone, Benzofuran, and Furocoumarin Derivatives : Synthesis of new visnagin-9-sulfonamide derivatives demonstrated moderate antibacterial and antifungal activities. These compounds bear a sulfonyl moiety and are effective against various tested strains (Hessein et al., 2016).
Benzofuran Inhibitors and Biological Activities
- Benzofuran Inhibitors Review : Benzofuran compounds, including those with sulfonyl groups, have a range of biological activities, such as anticancer, antidiabetic, and anti-inflammatory properties. They play a vital role as inhibitors against diseases, viruses, and enzymes (Dawood, 2019).
Other Applications
- Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones : Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, demonstrating its utility in the development of new methodology for solid-phase chemistry of heterocyclic compounds (Holte et al., 1998).
Safety And Hazards
Future Directions
Benzofuran compounds, including 1-Benzofuran-2-sulfonyl chloride, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on the development of novel methods for constructing benzofuran rings and the exploration of their biological activities .
properties
IUPAC Name |
1-benzofuran-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCKBBSBRTUUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383564 | |
Record name | 1-benzofuran-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-sulfonyl chloride | |
CAS RN |
17070-58-5 | |
Record name | 1-benzofuran-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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